molecular formula C7H5NNaO3S2+ B097920 Benzenesulfonic acid, 4-isothiocyanato-, sodium salt CAS No. 17614-69-6

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt

Cat. No.: B097920
CAS No.: 17614-69-6
M. Wt: 238.2 g/mol
InChI Key: XYARUYHGTRIFSR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gestrinone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the addition of these groups .

Industrial Production Methods

Industrial production of gestrinone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Gestrinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gestrinone can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Gestrinone has a wide range of applications in scientific research:

Mechanism of Action

Gestrinone exerts its effects through multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    Danazol: Another synthetic steroid used in the treatment of endometriosis. It has similar effects but is associated with more androgenic side effects.

    Levonorgestrel: A progestin used in various contraceptives.

Uniqueness

Gestrinone is unique in its combination of progestogenic, anti-progestogenic, androgenic, and anti-estrogenic effects. This makes it particularly effective in treating endometriosis with fewer androgenic side effects compared to other similar compounds .

Properties

IUPAC Name

sodium;4-isothiocyanatobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYARUYHGTRIFSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7216-63-9 (Parent)
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2066222
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17614-69-6
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-isothiocyanato-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-isothiocyanatobenzenesulphonate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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